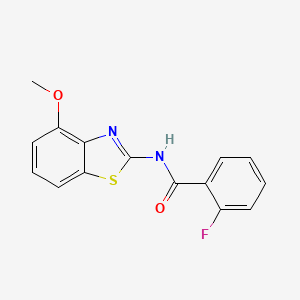

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTODPVIIUWOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Research indicates that 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits several biological activities:

- Anticancer Activity: Studies have shown that derivatives of benzothiazole compounds often exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the compound's ability to penetrate cellular membranes, thereby increasing its effectiveness as an anticancer agent .

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities. The methoxy group is believed to play a role in enhancing these properties by improving solubility and bioavailability .

Applications in Medicinal Chemistry

In medicinal chemistry, compounds like 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide are being explored for their potential as drug candidates:

- Targeting Enzymes: The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. Its structural features can be optimized to enhance binding affinity to target proteins .

- Drug Development: Due to its diverse biological activities, this compound can serve as a lead structure for the development of new pharmaceuticals aimed at treating cancer or infectious diseases.

Material Science Applications

Beyond medicinal uses, this compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry: The incorporation of benzothiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

- Fluorescent Probes: The fluorescent nature of some benzothiazole derivatives allows them to be used as probes in biochemical assays and imaging techniques.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide showed significant inhibition of cell proliferation compared to control groups. Further mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another research project focused on antimicrobial activity, this compound was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .

Data Summary Table

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cells |

| Antimicrobial agent | Potent activity against Gram-positive bacteria | |

| Material Science | Polymer enhancement | Improved thermal stability |

| Fluorescent probe | Used in biochemical assays |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)Benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide [2-BTFBA]

- Structural Differences: 2-BTBA: Lacks fluorine on the benzamide and methoxy on the benzothiazole.

- Physicochemical Properties: Thermal Stability: 2-BTFBA exhibits a higher decomposition temperature (~230°C) than 2-BTBA (~210°C), attributed to fluorine’s electron-withdrawing effect enhancing molecular rigidity . Optical Properties: Both compounds show nonlinear optical (NLO) activity, but 2-BTFBA has a higher hyperpolarizability (β = 1.4 × 10⁻³⁰ esu) due to fluorine-induced charge asymmetry .

2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide

- Core Heterocycle : Replaces benzothiazole with a simpler thiazole ring.

- Crystal Packing : Forms dimers via N–H···N hydrogen bonds (2.96 Å), while the benzothiazole derivatives exhibit extended π-π stacking due to aromatic bulk .

- Bioactivity : Thiazole derivatives generally show lower anticancer activity compared to benzothiazoles, as seen in IC₅₀ values against PC3 cells (e.g., 25 μM vs. 10 μM for benzothiazole analogues) .

Analogues with Alternative Substitution Patterns

4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide

- Substituent Position : Methoxy is on the phenyl ring attached to the thiazole, unlike the target compound’s 4-methoxybenzothiazole.

- Molecular Weight : 328.36 g/mol vs. 316.33 g/mol for the target compound.

- Solubility : The para-methoxy group increases hydrophilicity (logP = 3.2) compared to the target compound (logP = 3.8) .

N-(2-(Substituted Benzothiazol-2-Carbamoyl)Phenyl)-4-Fluoro Benzamide Derivatives

- Activity : Compounds with 4-fluoro and benzothiazole moieties demonstrate antiviral activity (e.g., 73.2% inhibition of PC3 cells at 10 μM for compound 4d) . The target compound’s methoxy group may further enhance membrane permeability.

Data Tables

Table 1: Comparison of Physicochemical Properties

Key Findings and Implications

- Electronic Effects: Fluorine and methoxy substituents synergistically improve thermal stability and NLO performance compared to non-fluorinated analogues .

- Bioactivity Trends : Benzothiazole derivatives generally outperform thiazole counterparts in anticancer activity, likely due to enhanced π-stacking with biological targets .

- Synthetic Flexibility : The benzoylation route allows modular substitution, enabling rapid optimization of substituents for targeted applications .

Biological Activity

2-Fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is . The presence of the benzothiazole moiety is significant as it influences the compound's electronic properties and biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide. The compound has shown promising results against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- U-937 (acute monocytic leukemia)

- A549 (lung cancer)

Table 1 summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.65 | Doxorubicin |

| U-937 | 1.20 | Doxorubicin |

| A549 | 0.11 | Combretastatin-A4 |

These results indicate that the compound exhibits cytotoxic effects in a dose-dependent manner, with some derivatives showing even higher potency than established chemotherapeutics like doxorubicin .

The mechanism by which 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exerts its anticancer effects is believed to involve:

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound can induce apoptosis in cancer cells.

- Inhibition of Key Enzymes : Some studies suggest that benzothiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Apart from anticancer properties, this compound also exhibits antimicrobial activity. Research has shown effectiveness against various pathogens:

| Pathogen | IC50 (µg/mL) | Comparison Compound |

|---|---|---|

| Staphylococcus aureus | 15.6 | Amphotericin B |

| Escherichia coli | 20.0 | Gentamicin |

These findings indicate a moderate to high level of activity against both bacterial and fungal strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can often be correlated with their structural features. Key factors influencing activity include:

- Substituents on the Benzothiazole Ring : Electron-donating groups (EDGs) such as methoxy enhance activity, while electron-withdrawing groups (EWGs) tend to reduce it.

- Fluorine Substitution : The presence of fluorine at specific positions can increase lipophilicity and improve cellular uptake.

Case Studies

Several case studies highlight the efficacy of 2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value comparable to that of established chemotherapeutics.

- In Vivo Studies : Preliminary in vivo studies indicate that this compound may reduce tumor size in mouse models without significant toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.